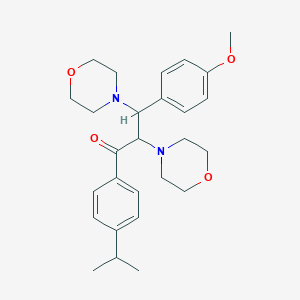
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is a complex organic compound with a unique structure that includes methoxyphenyl, dimorpholinyl, and propanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Morpholine Addition: The α,β-unsaturated ketone undergoes a Michael addition with morpholine to introduce the dimorpholinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Similar structure but lacks the dimorpholinyl group.
2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the propan-2-ylphenyl group.
Uniqueness
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is unique due to the presence of both the dimorpholinyl and propan-2-ylphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
7248-95-5 |
|---|---|
Molecular Formula |
C27H36N2O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)21-4-6-23(7-5-21)27(30)26(29-14-18-33-19-15-29)25(28-12-16-32-17-13-28)22-8-10-24(31-3)11-9-22/h4-11,20,25-26H,12-19H2,1-3H3 |
InChI Key |
ALRDOVIOJICJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)OC)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
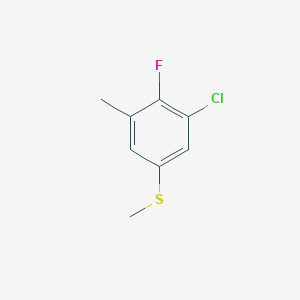
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
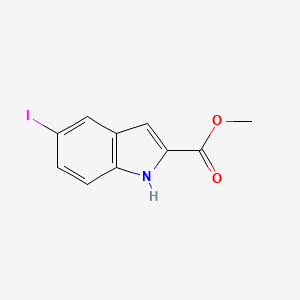

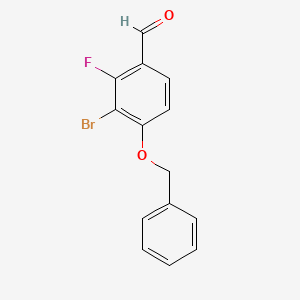
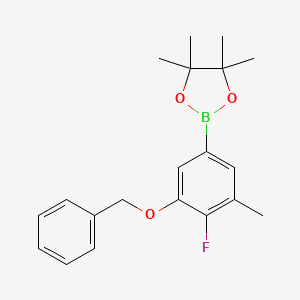

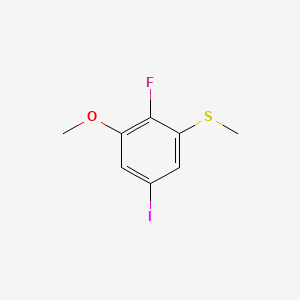
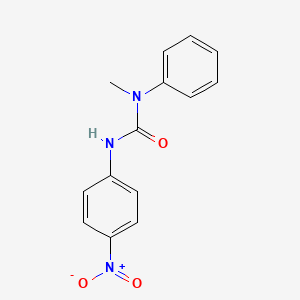
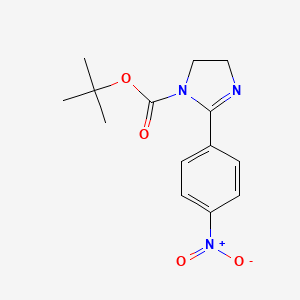

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
